molecular formula C4H5NOS B3060354 5-Methylisothiazol-3-ol CAS No. 2825-29-8

5-Methylisothiazol-3-ol

Cat. No.: B3060354
CAS No.: 2825-29-8
M. Wt: 115.16 g/mol
InChI Key: QXWKDPPQOJKKFQ-UHFFFAOYSA-N
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Description

Contextualizing 5-Methylisothiazol-3-ol within Isothiazolinone Biocide Research

This compound, more commonly known as Methylisothiazolinone (MIT or MI), is a significant compound within the isothiazolinone class of biocides. wikipedia.orgnih.gov Isothiazolinones are heterocyclic organic compounds widely recognized for their potent antimicrobial properties, making them effective against a broad spectrum of bacteria, fungi, and algae. wikipedia.orgnih.gov Their mechanism of action involves the disruption of essential cellular pathways, including the inhibition of key enzymes and the depletion of thiols like cysteine and glutathione (B108866). nih.gov This efficacy has led to their extensive use in various industrial and commercial applications. nih.gov

The isothiazolinone family includes several key members that are often subjects of research alongside this compound. Among the most prominent is 5-chloro-2-methylisothiazol-3(2H)-one (Methylchloroisothiazolinone or MCI/CMIT). wikipedia.org Frequently, MI and MCI are used in a 3:1 mixture, commercially known as Kathon™, to leverage a synergistic biocidal effect. wikipedia.orgnih.gov Other notable isothiazolinones include benzisothiazolinone (BIT), octylisothiazolinone (OIT), and dichloro-octylisothiazolinone (DCOIT). nih.govindustrialchemicals.gov.au Research often focuses on the combined effects and respective concentrations of these compounds in various products and environmental matrices. nih.gov

Significance of this compound as an Industrial and Environmental Research Subject

The widespread use of this compound as a preservative and biocide has established its importance as a subject of industrial and environmental research. nih.govindustrialchemicals.gov.au In industrial settings, it is a crucial component in controlling microbial growth and biofouling in water-containing solutions. wikipedia.org Its applications span numerous products, including paints, coatings, adhesives, detergents, and cooling water systems. nih.govepa.gov The presence of MI in such a wide array of industrial and household products leads to its inevitable release into the environment, primarily through wastewater. industrialchemicals.gov.au

Consequently, a significant body of research is dedicated to understanding the environmental fate and ecotoxicological impact of this compound. nih.gov Studies have detected its presence in aquatic environments, prompting investigations into its effects on non-target aquatic organisms. nih.govindustrialchemicals.gov.au Research in this area evaluates the potential for bioaccumulation, environmental persistence, and the toxicological risks to aquatic ecosystems. industrialchemicals.gov.au The consistent detection of MI in industrial effluents and its potential for environmental risk underscore the ongoing need for research to inform risk assessment and management strategies. nih.govindustrialchemicals.gov.au

Structural and Nomenclature Considerations for this compound and Related Isothiazolinones

The chemical structure of this compound is based on a 1,2-thiazole ring, which is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. nih.govnih.gov Specifically, it is a 4-isothiazolin-3-one with a methyl group attached to the nitrogen atom. nih.gov Its chemical formula is C4H5NOS. wikipedia.org

Nomenclature for this compound and its relatives can be complex, with several synonyms used in scientific literature and regulatory documents. This compound is most commonly referred to as Methylisothiazolinone (MIT or MI). wikipedia.org Other names include 2-Methyl-3(2H)-isothiazolone and 2-Methyl-4-isothiazolin-3-one. nih.gov

A closely related and frequently co-formulated isothiazolinone is 5-chloro-2-methylisothiazol-3(2H)-one, known as Methylchloroisothiazolinone (MCI or CMIT). wikipedia.org It is structurally similar to MI but includes a chlorine atom at the C-5 position of the isothiazolinone ring. nih.gov The combination of MCI and MI is often simply referred to as methylisothiazolinone in some contexts, which can lead to ambiguity. epa.goveuropa.eu It is crucial for researchers to specify the exact compound or mixture being studied to avoid confusion.

Below is an interactive data table detailing the nomenclature and chemical identifiers for this compound and a related isothiazolinone.

Common NameIUPAC NameOther NamesCAS Number
Methylisothiazolinone (MI)2-methyl-1,2-thiazol-3-one2-Methyl-4-isothiazolin-3-one, 2-Methyl-3(2H)-isothiazolone2682-20-4
Methylchloroisothiazolinone (MCI)5-Chloro-2-methyl-1,2-thiazol-3(2H)-one5-Chloro-2-methylisothiazol-3(2H)-one, CMIT26172-55-4

This second interactive data table presents some of the physical and chemical properties of these compounds.

CompoundChemical FormulaMolar MassAppearanceMelting Point
Methylisothiazolinone (MI)C4H5NOS115.16 g/mol White solid/Colorless prisms50-51 °C
Methylchloroisothiazolinone (MCI)C4H4ClNOS149.59 g/mol White solid~52 °C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1,2-thiazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS/c1-3-2-4(6)5-7-3/h2H,1H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWKDPPQOJKKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392039
Record name 5-methylisothiazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2825-29-8
Record name 5-methylisothiazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Intrinsic Chemical Reactivity of 5 Methylisothiazol 3 Ol

Established Synthetic Pathways for 5-Methylisothiazol-3-ol

The synthesis of the isothiazole (B42339) ring, the core structure of this compound, can be achieved through various established chemical strategies. These methods primarily involve the formation of the heterocyclic ring from acyclic precursors through cyclization reactions, the use of alternative starting materials, and the application of catalytic systems to facilitate ring closure.

Cyclization Reactions in the Synthesis of this compound

Cyclization reactions represent a fundamental approach to constructing the isothiazole scaffold. These reactions typically involve the formation of key nitrogen-sulfur (N-S) and carbon-carbon (C-C) bonds to close the ring.

One common strategy involves the cyclization of β-ketodithioesters. The proposed mechanism for this transformation includes the nucleophilic addition of ammonia (B1221849) (or an amine) to the β-ketodithioester, followed by either a base-promoted C-C bond cleavage or dehydration to form a β-iminodithioester. Subsequent cyclization and oxidation under air yield the desired isothiazole derivative. sci-hub.se The complexity of this pathway highlights the challenge in optimizing reaction conditions to favor the desired product over potential side reactions like C-C bond fragmentation. sci-hub.se

Another significant cyclization method is the intramolecular oxidative N-S bond formation. This approach is widely used for synthesizing isothiazole analogues, particularly fused systems like benzo[d]isothiazol-3(2H)-ones, starting from appropriately substituted precursors such as 2-mercaptobenzamides. arkat-usa.org The reaction often employs transition metal catalysts to facilitate the ring closure. arkat-usa.org

Furthermore, cascade reactions involving intramolecular cyclization have been developed. For instance, a Prins/Friedel–Crafts cyclization protocol has been established for synthesizing tetralin derivatives, which showcases the utility of sequential cyclization strategies in building complex molecular architectures. nih.govbeilstein-journals.org While not directly applied to this compound in the cited literature, this principle of tandem reactions offers a potential avenue for constructing substituted isothiazoles.

A notable specific synthesis of 2-Methyl-1,2-thiazol-3(2H)-one (an isomer of this compound) involves the cyclization of cis-N-methyl-3-thiocyanoacrylamide. wikipedia.org This reaction proceeds with the elimination of hydrogen cyanide to form the isothiazolinone ring. wikipedia.org

Alternative Synthetic Routes and Precursor Chemistry

Beyond traditional cyclization from open-chain precursors, alternative synthetic routes for isothiazoles have been explored, utilizing different starting materials and reaction cascades.

One such alternative involves the reaction of enaminoesters, fluorodibromoiamides/ester, and sulfur. This three-component reaction proceeds via the cleavage of two C-F bonds and the formation of new C-S, C-N, and N-S bonds, offering high selectivity for the synthesis of isothiazoles. organic-chemistry.org

The development of synthetic routes for fragrance ingredients has also spurred innovation in precursor chemistry. For example, research into alternative pathways for fragrance molecules has led to the development of novel methodologies for preparing key intermediates, which could potentially be adapted for isothiazole synthesis. dur.ac.uk

A specific alternative route for the synthesis of Methylisothiazolinone (MI) has been reported, which avoids the formation of chlorinated by-products. researchgate.net This process involves the cyclization of a sulfoxide (B87167) intermediate induced by an anhydride, providing MI with a yield of approximately 70%. researchgate.net Another route starts with the reaction of N-methyl-4-oxo-4-phenylbutanamide with thionyl chloride to form an intermediate, which then yields the final product after nucleophilic displacement. nih.gov

The table below summarizes some alternative synthetic approaches and their key features.

Starting Materials Key Reaction Type Product Key Features Reference
Enaminoesters, fluorodibromoiamides/ester, sulfurThree-component reactionIsothiazolesHigh selectivity, formation of multiple new bonds organic-chemistry.org
N-methyl-4-oxo-4-phenylbutanamide, SOCl₂Cyclization/Nucleophilic displacementMethylisothiazolinoneTwo-step process nih.gov
Sulfoxide intermediate, anhydrideCyclizationMethylisothiazolinoneAvoids chlorinated by-products, ~70% yield researchgate.net

Catalytic Approaches in Isothiazole Ring Formation

Catalysis plays a crucial role in modern organic synthesis, and the formation of the isothiazole ring is no exception. Various catalytic systems have been developed to improve the efficiency and selectivity of isothiazole synthesis.

Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles has emerged as a versatile method for synthesizing a wide variety of isothiazoles. sci-hub.seacs.org This reaction proceeds through an α-thiavinyl Rh-carbenoid intermediate and allows for the synthesis of complex mono-, bi-, tri-, and tetracyclic isothiazoles with high yields. sci-hub.se

Copper-catalyzed reactions have also been successfully employed. For instance, a Cu(I)-catalyzed cascade reaction involving the formation of C-C and N-S bonds has been used to synthesize enantioenriched isothiazoles. sci-hub.se In this process, copper acts as both a soft Lewis acid and a redox catalyst. sci-hub.se Copper(I) iodide has also been used to catalyze the formation of benzo[d]isothiazolones from 2-mercapto-N-substituted benzamides under an oxygen atmosphere. arkat-usa.org Furthermore, copper(II) salts can catalyze the annulation of 2-bromo-N-arylbenzimidamides with sulfur powder to form benzo[d]isothiazoles. arkat-usa.org

Cobalt catalysts, such as cobalt phthalocyanine-tetrasodium sulfonate (CoPcS), have been applied to catalyze the oxidative N-S bond formation in the synthesis of benzo[d]isothiazolones in water under an oxygen atmosphere. arkat-usa.org Nickel catalysts have also proven effective for similar transformations, with the advantage of being reusable for multiple runs. arkat-usa.org

The following table provides an overview of different catalytic approaches for isothiazole synthesis.

Catalyst Reaction Type Substrates Key Advantages Reference
RhodiumTransannulation1,2,3-Thiadiazoles, NitrilesHigh yield, broad scope for complex isothiazoles sci-hub.seacs.org
Copper(I)Cascade C-C and N-S bond formationα,β-unsaturated thioamides, Allyl cyanideSynthesis of enantioenriched isothiazoles sci-hub.se
Copper(I) IodideOxidative N-S bond formation2-mercapto-N-substituted benzamidesHigh functional group tolerance arkat-usa.org
Copper(II) SaltAnnulation2-bromo-N-arylbenzimidamides, SulfurUtilizes readily available sulfur arkat-usa.org
Cobalt (CoPcS)Oxidative N-S bond formation2-mercaptobenzamidesReaction in water, green chemistry aspect arkat-usa.org
NickelOxidative N-S bond formationSimilar to cobalt-catalyzed reactionsCatalyst reusability arkat-usa.org

Fundamental Chemical Reactivity and Transformation Mechanisms of this compound

The chemical behavior of this compound is dictated by the inherent reactivity of the isothiazole ring, which is susceptible to attack by various chemical species and can undergo transformations under different environmental conditions.

Reactivity with Nucleophilic Species and Specific Chemical Bonds

The isothiazolinone ring is known to be reactive towards nucleophiles. The chlorine substituent at the 5-position of the isothiazolinone ring, as seen in related compounds, significantly increases the reactivity of the biocide towards thiols. nih.gov This leads to the opening of the isothiazolinone ring and the formation of a mercaptoacrylamide intermediate. nih.gov This intermediate can then form highly reactive thio-acylchloride species that can interact with a variety of nucleophiles, including amines and water. nih.gov

Studies on the in situ chemical behavior of Methylisothiazolinone (MI) in reconstructed human epidermis have shown that it reacts exclusively with the thiol residues of cysteine. nih.gov In contrast, a related compound, Methylchloroisothiazolinone (MCI), was found to react with histidines and lysines. nih.gov This highlights the specific reactivity of the isothiazolinone ring towards different nucleophilic amino acids. The reaction mechanisms for MI and MCI were found to be different, leading to the formation of adducts with distinct molecular structures. nih.gov

The dehydroxylation of alcohols to facilitate nucleophilic substitution is a fundamental transformation in organic synthesis. cas.cn While not directly studying this compound, this research demonstrates the general principles of nucleophilic attack, where various amines can act as excellent nucleophiles to form new C-N bonds. cas.cn

Hydrolytic Stability and pH-Dependent Reaction Kinetics

The stability of isothiazolinones is influenced by environmental factors such as pH and temperature. The degradation of related isothiazolinone compounds is reported to be both temperature- and pH-dependent. nih.gov For instance, the hydrolysis of these compounds increases with both increasing pH and temperature. cir-safety.org

The degradation of Rifampicin, a complex molecule, under acidic conditions proceeds via reversible acid hydrolysis of the azomethine group, leading to the formation of by-products. nih.gov This illustrates a general principle of pH-dependent degradation that can be relevant to the stability of the isothiazole ring in this compound under varying pH conditions.

The stability of nanoemulsions containing active pharmaceutical ingredients has been shown to be pH-dependent. nih.gov For example, a particular formulation was stable at a pH of 5 but showed phase separation at a pH of 7.4. nih.gov This underscores the importance of pH in maintaining the integrity of formulations containing reactive chemical species.

The following table summarizes the key aspects of the hydrolytic stability and pH-dependent reactivity of isothiazolinone-related compounds.

Factor Effect on Isothiazolinones Observations Reference
pHIncreased hydrolysis at higher pHDegradation increases with increasing pH. cir-safety.org
TemperatureIncreased hydrolysis at higher temperatureDegradation increases with increasing temperature. cir-safety.org
Specific pH conditionsStability can be pH-dependentFormulations may be stable at one pH and unstable at another. nih.gov

Oxidative Transformation Pathways of the Isothiazolone (B3347624) Ring

The oxidative degradation of the this compound (MIT) molecule is characterized by the opening of the isothiazolone ring. mdpi.comeuropa.eu A primary mechanism involves the cleavage of the sulfur-nitrogen (S-N) bond, which is considered a weak point in the heterocyclic structure. mdpi.comeuropa.eu This ring-opening reaction is a critical step that leads to the deactivation of the molecule. europa.eu

Several oxidative degradation pathways have been described. One proposed route involves the initial oxidation of the sulfur atom to form unstable sulfoxide and sulfone intermediates. mdpi.com These intermediates undergo subsequent chemical reactions, including the breaking of the S-N bond, which facilitates the ring opening. mdpi.com This process can be initiated by nucleophilic attack on the electrophilic sulfur-nitrogen bond. europa.eu The presence of nucleophiles, such as amines or thiols in the environment, can accelerate this decomposition. europa.eu

Following the ring cleavage, a cascade of reactions occurs. europa.eu The degradation proceeds through the formation of N-methylmalonamic acid, which has been identified as a principal intermediate metabolite. europa.eucir-safety.orgcir-safety.org Subsequent oxidation and hydrolysis lead to the formation of smaller organic acids, such as acetic and formic acid, and eventually can result in mineralization to carbon dioxide, nitrate, and sulfate (B86663) ions. mdpi.comcir-safety.orgcir-safety.org Another potential pathway considers the cleavage of the carbon-carbon double bond within the ring. mdpi.com

Electrochemical studies on boron-doped diamond electrodes have shown that isothiazolinones undergo a two-electron anodic ring-opening oxidation. mdpi.com This process is suggested to be of the ECE (Electrochemical-Chemical-Electrochemical) type, where the rate-determining step is a chemical reaction that follows an initial electron transfer. mdpi.com

Table 1: Key Intermediates in the Oxidative Degradation of this compound

Intermediate Compound Role in Pathway Reference
Isothiazolone Sulfoxides/Sulfones Unstable intermediates formed by sulfur oxidation mdpi.com
N-methylmalonamic acid Central intermediate metabolite post-ring opening europa.eucir-safety.orgcir-safety.org
Malonamic and Malonic Acids Subsequent degradation products cir-safety.orgcir-safety.org

Photochemical Reactivity and Degradation Mechanisms

The photochemical degradation of isothiazolinones, including this compound, is a significant transformation pathway, particularly in aqueous environments. nih.gov Exposure to light, especially UV radiation, can induce a series of reactions leading to the breakdown of the molecule. nih.govtbzmed.ac.ir The fundamental processes involved can include photoionization, photodissociation, and photoaddition. nih.govtbzmed.ac.ir

The primary photochemical event is often the cleavage of the isothiazolone ring. nih.gov A proposed pathway for related isothiazolinones involves the breaking of the ring structure, followed by a series of oxidation, hydroxylation, and decarboxylation steps. nih.gov This leads to the formation of N-substituted malonamic acids, analogous to the oxidative pathways. nih.gov For instance, the phototransformation of the related compound Sea-Nine 211 results in N-n-octyl malonamic acid, which further degrades to smaller molecules like N-n-octyl acetamide (B32628) and n-octyl amine. nih.gov For MIT, the principal degradative pathway similarly involves ring opening and the formation of N-methylmalonamic acid. cir-safety.orgcir-safety.org

The presence of other substances in the environment can influence the rate and mechanism of photochemical degradation. For example, dissolved organic matter such as humic and fulvic acids can act as photosensitizers, potentially accelerating the decomposition process. uoi.gr Photosensitized reactions can occur where a molecule, like a ketone, absorbs light and transfers the energy to the isothiazolone, initiating its degradation. hilarispublisher.com This can involve triplet-triplet energy transfer and the participation of reactive oxygen species like singlet oxygen. hilarispublisher.com

Table 2: Factors Influencing Photochemical Degradation

Factor Effect on Degradation Reference
Light Intensity Higher intensity generally leads to a higher degradation rate. hilarispublisher.com
Photosensitizers (e.g., humic acids) Can accelerate degradation by absorbing and transferring light energy. uoi.gr
pH Can influence the stability and reaction kinetics of the molecule. hilarispublisher.com

Intermolecular Interactions in Aqueous and Organic Systems

The behavior of this compound in solution is governed by a complex interplay of intermolecular interactions. nih.gov In aqueous systems, the stability of the isothiazolinone ring is limited and can be influenced by interactions with its environment. nih.gov The molecule's polarity and ability to form hydrogen bonds are key determinants of its behavior in water. nih.gov However, the isothiazolone ring itself contains an electrophilic sulfur-nitrogen bond that is susceptible to interaction with nucleophiles present in aqueous media, which can lead to the opening of the heterocyclic ring. europa.eunih.gov

In organic systems and in the solid state, other types of intermolecular forces become significant. researchgate.nethenu.edu.cn For the related compound 5-chloro-2-methylisothiazolin-3-one, X-ray crystallography has revealed the formation of two-dimensional networks in the crystal structure. researchgate.net These networks are stabilized by unusual intermolecular interactions between the chlorine atom and the carbonyl oxygen (C—Cl⋯O=C). researchgate.net This demonstrates the capacity of the substituted isothiazolone ring to participate in specific, directional intermolecular bonding.

The interactions in organic mixtures are dictated by the chemical properties of both the isothiazolone and the solvent molecules. researchgate.net Factors such as molecular size, shape, and the presence of functional groups determine the nature and strength of these interactions. researchgate.net In non-polar organic solvents, van der Waals forces would be the predominant interaction, while in polar organic solvents, dipole-dipole interactions and hydrogen bonding (where possible) would play a more significant role. The sulfur atom in the ring, being electropositive, can also participate in S-S or S-π interactions, which are known to influence the structure and properties of sulfur-containing heterocyclic compounds. henu.edu.cn

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound (MIT)
5-Chloro-2-methylisothiazolin-3-one (MCI)
Acetic Acid
Formic Acid
Fulvic Acid
Humic Acid
N-methylmalonamic acid
N-n-octyl acetamide
N-n-octyl malonamic acid
n-octyl amine
Sea-Nine 211 (4,5-dichloro-2-n-octyl-4-isothiazolin-3-one)
Singlet Oxygen
Sulfate
Sulfone

Environmental Fate, Degradation Pathways, and Persistence of 5 Methylisothiazol 3 Ol

Abiotic Environmental Transformation Processes

Abiotic degradation involves non-biological processes, primarily hydrolysis, photodegradation, and volatilization, which contribute to the transformation of 5-Methylisothiazol-3-ol in aquatic and atmospheric environments.

This compound (MI) is generally stable against hydrolysis under typical environmental conditions. epa.govresearchgate.net Studies have shown that it is not susceptible to hydrolysis at acidic, neutral, or alkaline pHs. epa.gov In contrast, its chlorinated counterpart, 5-chloro-2-methylisothiazol-3-one (CMI), shows susceptibility to hydrolysis, particularly at alkaline pH. epa.govresearchgate.netepa.gov The hydrolysis half-life for MI at 25°C and a pH of 7.4 has been reported to be greater than 80 days. industrialchemicals.gov.au

While direct hydrolysis is not a significant degradation pathway, MI can react with naturally occurring nucleophilic substances, such as chemicals with reduced sulfur functional groups like thiols, which are common in natural waters. industrialchemicals.gov.au This reaction provides an alternative abiotic degradation route in aquatic systems. industrialchemicals.gov.au

Hydrolysis Data for this compound

ParameterConditionFindingSource Index
StabilityAcidic, Neutral, Alkaline pHNot susceptible to hydrolysis epa.gov
Half-life (t1/2)25°C, pH 7.4> 80 days industrialchemicals.gov.au
Stability ComparisonVarious pH conditionsDid not degrade under test conditions, unlike its chlorinated analogue (CMI) researchgate.net

Photochemical transformation is a potential abiotic degradation pathway for isothiazolinones. hilarispublisher.com The degradation process for these compounds is often initiated by the cleavage of the isothiazolinone ring structure. mdpi.com While this compound was found to be stable when irradiated with visible light in one study, related compounds undergo phototransposition. hilarispublisher.com

Studies involving ozonation, a similar oxidative process, provide insight into potential degradation products. The reaction of MI with ozone involves the oxidation of the sulfur atom, which can lead to the destruction of the molecule's cyclic structure. researchgate.net This process can result in desulfonation and the formation of alkene products. researchgate.net Fungal biodegradation studies have also proposed that degradation generates various organic acids, which may be similar to those produced during photodegradation. austinpublishinggroup.com

This compound is considered essentially nonvolatile from water and moist soil surfaces. echemi.com This is based on its low vapor pressure and a low Henry's Law constant. echemi.comnih.gov One study noted that the evaporation of MI from a solution was almost negligible over a seven-day period. researchgate.net

Despite its low volatility, if it enters the atmosphere, this compound is expected to degrade relatively quickly. The primary atmospheric degradation mechanism is its reaction with photochemically-produced hydroxyl radicals. nih.gov The estimated atmospheric half-life for this reaction is approximately 13 to 18 hours. echemi.comnih.gov

Physical Properties Related to Volatilization

PropertyValueImplicationSource Index
Vapor Pressure6.2x10-4 torr (0.062 mm Hg) at 25°CLow volatility epa.govnih.gov
Henry's Law Constant4.9x10-9 atm-cu m/mole (estimated)Essentially nonvolatile from water surfaces echemi.com
Atmospheric Half-Life~13-18 hoursRapid degradation in the atmosphere via reaction with hydroxyl radicals echemi.comnih.gov

Biotic Degradation Mechanisms and Microbial Metabolism

Biotic processes, driven by microorganisms, are a key factor in the degradation of this compound in the environment, occurring under both oxygen-rich (aerobic) and oxygen-poor (anaerobic) conditions.

This compound is subject to biodegradation by microorganisms. industrialchemicals.gov.auresearchgate.net Its classification as "Not Persistent" is based on the combined rates of both abiotic and biotic degradation. industrialchemicals.gov.au While some standard laboratory tests may indicate slow degradation, this is often a result of the compound's biocidal activity inhibiting the test microbes at high concentrations; at lower, more environmentally relevant concentrations, the chemical is readily biodegraded. industrialchemicals.gov.au For instance, in soil, significant dissipation can occur within hours, with 94-100% of the compound degraded after 40 days. researchgate.net

The primary mechanism of metabolism involves the cleavage of the isothiazolone (B3347624) ring, which is then followed by oxidation of the resulting components to simpler alkyl compounds and ultimately to carbon dioxide. researchgate.net This biodegradation is an effective detoxification mechanism, as the resulting metabolites are significantly less toxic than the parent compound. researchgate.net Both aerobic and anaerobic bacteria can carry out this degradation, breaking down the organic matter in the absence or presence of oxygen. omicsonline.orgwikipedia.org

The biodegradation of this compound by fungi has been shown to produce several smaller organic molecules. Fungal strains, such as Trichoderma longibrachiatum, are capable of degrading the biocide. austinpublishinggroup.com During this process, several metabolites and degradation intermediates have been identified. austinpublishinggroup.com

Identified Microbial Metabolites of this compound

MetaboliteDegrading Organism (Example)Source Index
Tartaric acidTrichoderma longibrachiatum FB01 austinpublishinggroup.com
Acetic acidTrichoderma longibrachiatum FB01 austinpublishinggroup.com
2-Oxobutyric acidTrichoderma longibrachiatum FB01 austinpublishinggroup.com

Factors Influencing Biotic Transformation Rates in Environmental Compartments

The transformation of this compound (MI) in the environment is a complex process governed by a combination of biotic and abiotic factors. The rate at which this compound undergoes biotic transformation can vary significantly depending on the specific environmental compartment, such as soil or water, and the conditions within it.

Key factors that influence the rate of biotic degradation include the presence and adaptation of microbial populations, temperature, pH, and the availability of nutrients. oregonstate.edu For instance, the degradation of organic compounds like MI is often faster in environments with well-established microbial communities that have adapted to the presence of the chemical. oregonstate.edu Temperature and pH can affect both the microbial activity and the chemical stability of the compound itself. oregonstate.edu

In aquatic systems, the presence of organic matter and sediment can also play a crucial role. nih.gov While some studies suggest that the biodegradation of similar compounds can be rapid under aerobic conditions, the specific rates for MI can be influenced by the local microbial assemblages and nutrient availability. gisera.csiro.au The degradation process can also be affected by whether the compound is in the water column or adsorbed to sediment particles. nih.gov

Furthermore, the concentration of the biocide itself can be a determining factor. At high concentrations, MI can be toxic to the very microorganisms that would otherwise degrade it, potentially inhibiting its own breakdown. nih.gov Conversely, at very low concentrations, it may not be a sufficient energy source to induce the necessary enzymatic activity for degradation.

Environmental Distribution, Mobility, and Bioavailability

The distribution, movement, and availability of this compound in the environment are dictated by its physicochemical properties and its interactions with different environmental matrices.

The tendency of a chemical to attach to soil and sediment particles, a process known as adsorption, significantly impacts its mobility and bioavailability. ecetoc.org For this compound, its low octanol-water partition coefficient (Kow) suggests a low tendency to adsorb to organic matter in soil and sediment. epa.gov The adsorption-desorption distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are key parameters used to quantify this behavior. ecetoc.org

Studies on the broader class of isothiazolinones indicate that they are generally expected to be very mobile in soil due to low adsorption coefficients. epa.gov The Koc value, which normalizes the adsorption coefficient to the organic carbon content of the soil, is often considered a universal parameter for a given chemical across different soil types. ecetoc.org However, other soil properties such as clay content and pH can also influence adsorption. ecetoc.org

The process of adsorption is often reversible (desorption), allowing the chemical to be released back into the soil solution. ecetoc.org The dynamics of adsorption and desorption are critical in determining the concentration of MI that is available for uptake by organisms or for transport through the soil profile.

Table 1: Adsorption and Mobility of this compound

This compound is used as a preservative in a variety of materials, and its potential to leach from these materials into the surrounding environment is a significant pathway for its environmental release. industrialchemicals.gov.auncsu.edu For example, isothiazolinones can slowly leach from treated surfaces like painted walls or bamboo when exposed to rain. industrialchemicals.gov.auncsu.edu This runoff can then enter soil or be channeled into surface waters via stormwater systems. industrialchemicals.gov.au

Studies have shown that isothiazolinones, including MI, can be readily released from treated wood into an aqueous environment. epa.gov One study indicated that approximately 84% of the chemicals leached from treated wood within 28 days under non-stirred conditions, with a significant portion (55%) leaching within the first 5 days. epa.gov However, the application of coatings can reduce the leaching rate. For instance, self-healing coatings on treated bamboo were found to decrease the leaching of isothiazolinones. ncsu.edu

The persistence of a chemical in the environment is often characterized by its half-life, which is the time it takes for half of the initial amount to degrade. The half-life of this compound can vary depending on the environmental matrix and conditions.

In soil, MI is generally considered to be readily degradable under aerobic conditions. epa.gov One study reported a half-life of 5 hours in a sandy loam soil. epa.gov However, persistence can be influenced by factors such as soil type, pH, and microbial activity. oregonstate.edu

Table 2: Environmental Half-life of this compound

Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding water. europa.eu The potential for a chemical to bioconcentrate is often estimated using its octanol-water partition coefficient (Kow). researchgate.net A low log Kow value, such as that for this compound (0.5), indicates a low tendency to partition from water into fatty tissues of organisms. epa.gov

Consequently, MI is considered unlikely to accumulate in fish to a significant level upon exposure. epa.gov The bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the water at equilibrium, is expected to be low for this compound. europa.eu Factors such as metabolism within the organism can further reduce the potential for bioconcentration by transforming the chemical into more water-soluble forms that are more easily excreted. researchgate.net

Table 3: Bioconcentration Potential of this compound

Advanced Analytical Methodologies for the Detection and Quantification of 5 Methylisothiazol 3 Ol in Complex Environmental Matrices

Advanced Chromatographic Techniques

Chromatography, a cornerstone of separation science, is central to the analysis of 5-Methylisothiazol-3-ol. Modern chromatographic methods enable the effective separation of the target analyte from complex sample components prior to its detection and quantification. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the determination of isothiazolinones, including this compound (MI). researchgate.netpjoes.com This method is favored for its robustness and applicability to a wide range of sample types. chrom-china.com In a typical HPLC analysis, the sample is first subjected to an extraction procedure, such as ultrasonication or solid-phase extraction (SPE), to isolate the analytes from the sample matrix. pjoes.commdpi.com The extract is then injected into the HPLC system.

The separation is commonly achieved using a reversed-phase C18 column. chrom-china.commdpi.com A mobile phase, often a gradient or isocratic mixture of an aqueous solution (like acidified water) and an organic solvent (such as acetonitrile (B52724) or methanol), is used to elute the compounds from the column. pjoes.commdpi.com Detection is frequently performed using an ultraviolet (UV) or a diode-array detector (DAD), with a characteristic wavelength of 274 nm often being used for MI. mdpi.comresearchgate.net The method's performance is validated for linearity, precision, and recovery to ensure accurate quantification. mdpi.com For instance, studies have reported high recovery rates, typically between 90% and 106%, demonstrating the method's effectiveness. mdpi.com

ParameterCondition/ValueSource
Typical ColumnReversed-phase C18 mdpi.com
Mobile Phase Example80% of 0.4% acetic acid and 20% methanol (B129727) (isocratic) mdpi.com
Flow Rate1.0 mL/min mdpi.com
Detection Wavelength274 nm mdpi.com
Linearity Range (MI)0.15 to 5.8 ppm mdpi.com
Recovery Rate90% - 106% mdpi.com
Limit of Detection (LOD)0.083 - 0.304 mg/kg (in various matrices) researchgate.net

While less common than HPLC for isothiazolinone analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful alternative for identification and quantification. researchgate.netresearchgate.net GC-MS combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry. nist.gov This technique is particularly useful for identifying components in a mixture and determining compound purity. nist.gov

For the analysis of isothiazolinones in environmental waters, a pre-concentration step using solid-phase extraction (SPE) is typically required. nih.gov Some compounds may also need derivatization to improve their volatility and chromatographic performance. nih.gov The prepared sample is then injected into the GC, where it is vaporized and separated based on its components' boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification. nist.govnih.gov GC-MS methods have achieved low limits of detection for isothiazolinones in water samples, often in the range of 0.01 to 0.1 µg/L. nih.gov The mass spectrum, when compared to libraries like the National Institute of Standards and Technology (NIST) database, allows for confident compound identification. nih.govcore.ac.uk

ParameterDescriptionSource
Technique PrincipleSeparates volatile compounds, which are then identified by their mass spectra. nist.gov
Sample PreparationOften requires pre-concentration (e.g., SPE) and sometimes derivatization. nih.gov
Ionization MethodTypically Electron Ionization (EI) with an energy of 70 eV. nih.gov
IdentificationBased on retention time and matching the mass spectrum with reference libraries (e.g., NIST). nih.govcore.ac.uk
Achieved LODs0.01 - 0.1 µg/L in environmental waters. nih.gov

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, have revolutionized chemical analysis. researchgate.netnih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) is a prime example, merging the separation power of HPLC with the analytical capabilities of mass spectrometry. nih.govhumanjournals.com This combination provides both the retention time from the LC and the mass spectral data from the MS, offering a high degree of certainty in compound identification. nih.govajprd.com

LC-MS is highly versatile and can be applied to a wide array of samples, from environmental to biological matrices. ajprd.comeag.com The technique is noted for its high sensitivity and selectivity, making it ideal for analyzing complex mixtures. ajprd.comchemijournal.com In an LC-MS system, the eluate from the HPLC column is directed to an interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which ionizes the analytes before they enter the mass spectrometer. nih.gov This approach has proven invaluable for the trace analysis of biocides like this compound in challenging samples. eag.comresearchgate.net

State-of-the-Art Spectrometric Methods

Mass spectrometry is a dominant detection method in the analysis of isothiazolinones due to its high sensitivity and selectivity. researchgate.net Advances in MS technology have continuously pushed the boundaries of detection, enabling analysis at increasingly lower concentrations.

Tandem Mass Spectrometry, also known as MS/MS, is a technique that involves multiple stages of mass analysis. msaltd.co.ukwikipedia.org It is significantly more selective and sensitive than single-stage MS, making it the gold standard for trace quantification. chemijournal.comlabmanager.com An LC-MS/MS system combines liquid chromatography with a tandem mass spectrometer, often a triple quadrupole (QQQ) instrument. eag.comlabmanager.com

In a typical MS/MS experiment for quantification, the first mass analyzer (Q1) is set to select the specific mass-to-charge ratio (m/z) of the precursor ion of the target analyte (e.g., the protonated molecule of MI). eag.comwikipedia.org This isolated ion is then fragmented in a collision cell (Q2). labmanager.com The third mass analyzer (Q3) is set to monitor for a specific, characteristic fragment ion, known as a product ion. wikipedia.org This process, called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is exceptionally specific and drastically reduces background noise, allowing for detection limits at sub-µg/L levels. researchgate.netlabmanager.com For example, a method for analyzing isothiazolinones in water samples using large-volume injection HPLC-MS/MS achieved detection limits between 0.03 and 0.1 µg/L. researchgate.net

TechniquePrincipleAdvantageSource
MS/MS (Tandem MS)Involves multiple stages of mass selection and fragmentation (e.g., precursor ion -> product ion).High specificity and sensitivity, ideal for trace analysis in complex matrices. msaltd.co.uklabmanager.com
LC-MS/MSCouples liquid chromatography with tandem mass spectrometry.Powerful tool for quantitative analysis of compounds in biological and environmental samples. eag.com
MRM/SRMA scan mode in MS/MS that monitors a specific precursor-to-product ion transition.Unmatched specificity and sensitivity for targeted quantification. researchgate.netlabmanager.com
Precursor Ion (BIT Example)[M+H]⁺ at m/z 152.2Used for selection in the first mass analyzer. researchgate.net
Product Ion (BIT Example)m/z 134.1Specific fragment used for detection in the third mass analyzer. researchgate.net

The combination of Ion Mobility Separation (IMS) with High-Resolution Mass Spectrometry (HRMS) represents a cutting-edge approach for analyzing organic micropollutants in complex environmental samples. nih.govcsic.esuantwerpen.be This hyphenation introduces an additional dimension of separation, enhancing analytical performance significantly. nih.gov

HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements, which aids in determining the elemental composition of an unknown compound. IMS, on the other hand, separates ions based on their size, shape, and charge. csic.es The combination, IMS-HRMS, provides an ion's collision cross-section (CCS) value, a physicochemical property that is independent of the sample matrix or chromatographic separation. nih.gov This CCS value serves as an additional, highly specific identifier for the target analyte, reducing the rate of false-positive identifications. nih.govuantwerpen.be The added separation power of IMS can also resolve co-eluting isobaric interferences—compounds that have the same mass and retention time—which is a common challenge in complex matrix analysis. csic.esuantwerpen.be The development of comprehensive CCS databases is further enhancing the robustness and reliability of this powerful screening strategy. nih.govnih.gov

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) for Product Elucidation

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) stands out as a powerful tool for the elucidation of transformation products of this compound in environmental systems. This technique is renowned for its ultrahigh-resolution and mass accuracy, which are critical for identifying unknown compounds in complex mixtures. yale.edumdpi.com

The fundamental principle of FT-ICR-MS involves the measurement of the ion cyclotron frequency of ions confined in a magnetic field. This frequency is inversely proportional to the mass-to-charge ratio (m/z) of the ion, allowing for extremely precise mass determinations, often with accuracies in the parts-per-billion (ppb) range. yale.edumdpi.com This level of accuracy is instrumental in assigning unambiguous elemental compositions to the detected ions, a crucial step in the identification of novel degradation products. yale.edu

Key Advantages of FT-ICR-MS in Product Elucidation:

Ultrahigh Resolving Power: FT-ICR-MS can distinguish between ions with very similar m/z values, which is essential for separating the target analyte's transformation products from the complex background matrix. yale.edumdpi.com

Exceptional Mass Accuracy: The high mass accuracy facilitates the confident determination of elemental formulas for unknown metabolites and degradation products. yale.edumdpi.com

MSn Capabilities: The non-destructive nature of ion detection in FT-ICR-MS allows for tandem mass spectrometry (MSn) experiments. yale.edu This involves isolating a specific ion of interest and subjecting it to fragmentation, providing valuable structural information for the elucidation of its chemical structure.

In the context of this compound, FT-ICR-MS can be employed to analyze samples from laboratory degradation studies (e.g., photolysis, hydrolysis, or biodegradation experiments) or from environmental samples where transformation is suspected. By comparing the mass spectra of control and treated samples, researchers can identify new peaks corresponding to transformation products. The precise mass measurements of these new peaks, coupled with MSn fragmentation patterns and isotopic fine structure analysis, enable the proposal of plausible chemical structures for the degradation products. usda.govucdavis.edu

Advanced Sample Preparation and Extraction Protocols for Environmental Samples

The accurate determination of this compound in environmental matrices is heavily reliant on effective sample preparation and extraction protocols. These steps are crucial for isolating the target analyte from interfering matrix components and concentrating it to a level suitable for instrumental analysis.

The choice of extraction method for this compound is dictated by the physicochemical properties of the analyte and the nature of the environmental matrix.

Water Samples: Due to the high polarity of some isothiazolinones, direct injection into a liquid chromatograph is a viable option for relatively clean water samples. researchgate.net For more complex aqueous matrices or when lower detection limits are required, solid-phase extraction (SPE) is the most commonly employed technique. chemie-brunschwig.chnih.gov SPE cartridges packed with appropriate sorbents can selectively retain the analyte while allowing interfering substances to pass through. The choice of sorbent and elution solvents is critical for achieving high recovery and a clean extract. chemie-brunschwig.ch

Soil and Sediment Samples: The extraction of this compound from solid matrices like soil and sediment is more challenging due to strong interactions between the analyte and the solid phase. Common extraction techniques include pressurized liquid extraction (PLE) and ultrasonic-assisted extraction (UAE), often followed by a clean-up step using SPE. The selection of extraction solvents and the optimization of parameters such as temperature and pressure are crucial for efficient extraction.

Air Samples: The analysis of this compound in air typically involves drawing a known volume of air through a sorbent tube to trap the analyte. The trapped compound is then desorbed using a suitable solvent before analysis.

The development of these methods often involves a rigorous validation process to ensure accuracy, precision, and robustness.

Detecting trace levels of this compound and its transformation products in the environment presents a significant analytical challenge. Several strategies are employed to enhance sensitivity and selectivity.

Large-Volume Injection: For water analysis, injecting a larger volume of the sample directly onto the analytical column can increase the mass of the analyte introduced into the instrument, thereby lowering the detection limit. researchgate.net

Miniaturized Extraction Techniques: Modern sample preparation is moving towards miniaturization to reduce solvent consumption and sample volume, in line with the principles of green analytical chemistry. nih.govmdpi.com Techniques such as solid-phase microextraction (SPME) and stir-bar sorptive extraction (SBSE) offer high enrichment factors for trace contaminants. nih.gov

Advanced Instrumentation: The coupling of highly efficient separation techniques like ultra-high-performance liquid chromatography (UHPLC) with sensitive and selective detectors such as tandem mass spectrometry (MS/MS) is essential for detecting low concentrations of this compound. researchgate.net The high resolving power and sensitivity of modern mass spectrometers are critical for distinguishing the analyte from background noise and confirming its identity.

Table 1: Comparison of Advanced Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and then eluted with a solvent.High recovery, good clean-up, well-established. chemie-brunschwig.chCan be time-consuming and require significant solvent volumes.
Solid-Phase Microextraction (SPME) A fused-silica fiber coated with a stationary phase is exposed to the sample to extract the analyte.Solvent-free, simple, and can be automated. nih.govFiber fragility, limited sample capacity.
Stir-Bar Sorptive Extraction (SBSE) A magnetic stir bar coated with a sorbent is used to extract the analyte from a liquid sample.High enrichment factor, reusable stir bars. nih.govLonger extraction times compared to SPME.
Pressurized Liquid Extraction (PLE) Extraction with solvents at elevated temperatures and pressures.Fast, efficient for solid samples, and requires less solvent than traditional methods.High initial instrument cost.
Dispersive Liquid-Liquid Microextraction (DLLME) A mixture of extraction and disperser solvents is rapidly injected into the aqueous sample, forming a cloudy solution for extraction.Fast, simple, low solvent consumption. nih.govCan be difficult to automate, emulsion formation can be an issue.

Challenges and Future Directions in Environmental Analytical Chemistry of this compound

Despite the advancements in analytical methodologies, several challenges remain in the environmental analysis of this compound.

Current Challenges:

Matrix Effects: Complex environmental matrices can suppress or enhance the instrument's response to the analyte, leading to inaccurate quantification. chemie-brunschwig.ch Overcoming matrix effects often requires matrix-matched calibration or the use of internal standards.

Transformation Products: The identification and quantification of the numerous transformation products of this compound remain a significant challenge. Many of these products are not commercially available as analytical standards, making their quantification difficult.

Bioavailability: The total concentration of a contaminant in an environmental compartment does not always reflect its bioavailable fraction, which is the portion that can be taken up by organisms and cause toxic effects. Developing methods to assess the bioavailability of this compound is a key research need.

Cost and Accessibility: The high cost and specialized nature of advanced instrumentation like FT-ICR-MS can limit their widespread use in routine environmental monitoring. mdpi.comeolss.net

Future Directions:

Development of Novel Sorbents: Research into new sorbent materials for SPE and other microextraction techniques with higher selectivity and capacity for isothiazolinones will lead to more efficient and cleaner sample preparation.

High-Throughput Methods: The development of automated and high-throughput analytical methods is crucial for processing the large number of samples required for comprehensive environmental monitoring and risk assessment.

Non-Target and Suspect Screening: The use of high-resolution mass spectrometry for non-target and suspect screening will be instrumental in identifying previously unknown transformation products and other emerging contaminants related to this compound.

Passive Sampling: The application of passive sampling devices offers a time-integrated measurement of the freely dissolved concentration of contaminants in water, which is often more relevant for assessing exposure and risk than grab samples.

Greener Analytical Methods: The analytical community will continue to strive for the development of more environmentally friendly methods that reduce the use of hazardous solvents and minimize waste generation, aligning with the principles of green analytical chemistry. mdpi.comresearchgate.net

Mechanistic Studies of Biocidal Action of 5 Methylisothiazol 3 Ol

General Principles of Antimicrobial and Biocidal Activity

Broad-Spectrum Efficacy against Bacteria, Fungi, and Algae

5-Methylisothiazol-3-ol, also known as Methylisothiazolinone (MIT or MI), is a widely recognized biocide valued for its broad-spectrum efficacy against a diverse range of microorganisms. atamanchemicals.comatamanchemicals.com It demonstrates strong inhibitory and biocidal effects against common bacteria, fungi, and algae. atamanchemicals.comkairuiwater.comatamankimya.com This makes it a highly effective preservative and antimicrobial agent in numerous applications. atamanchemicals.comatamanchemicals.com

The isothiazolinone class of compounds, to which this compound belongs, is known for its ability to control microbial growth in various industrial and consumer products. atamanchemicals.comnih.gov These compounds are particularly effective in water-based solutions, which are susceptible to microbial contamination. atamanchemicals.com The efficacy of isothiazolinones, including this compound, allows them to be potent biocides even at low concentrations. atamanchemicals.com

Often, this compound is used in combination with other isothiazolinones, such as 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT), to enhance its spectrum of activity. atamanchemicals.comatamankimya.com For instance, the combination of CMIT and MIT (in a 3:1 ratio) is known for its broad-spectrum efficacy against bacteria, algae, and fungi. atamanchemicals.comatamankimya.com This mixture is a powerful and frequently used biocide in various applications, including wastewater treatment and cosmetics. researchgate.net While some isothiazolinones like benzisothiazolinone (BIT) have a narrower range of targets, they are useful for longer-term preservation. atamanchemicals.com The use of these combinations allows for a more comprehensive control of microbial contamination. atamanchemicals.com

The table below summarizes the minimum inhibitory concentrations (MICs) for different isothiazolone (B3347624) biocides against specific microorganisms, illustrating their varied but potent antimicrobial activity.

BiocideTest OrganismMinimum Inhibitory Concentration (µg/mL)
5-chloro-N-methylisothiazol-3-one (CMIT)Escherichia coli ATCC 87390.1-0.5
5-chloro-N-methylisothiazol-3-one (CMIT)Schizosaccharomyces pombe NCYC 13540.1-0.5
Benzisothiazol-3-one (BIT)Escherichia coli ATCC 873915-20
Benzisothiazol-3-one (BIT)Schizosaccharomyces pombe NCYC 135415-20
N-methylisothiazol-3-one (MIT)Escherichia coli ATCC 873940-250
N-methylisothiazol-3-one (MIT)Schizosaccharomyces pombe NCYC 135440-250
Data sourced from a comparative study on the growth inhibitory and biocidal activity of isothiazolone biocides. nih.gov

Inhibition of Microbial Growth and Biofouling Processes

This compound is highly effective at inhibiting microbial growth, a key aspect of its biocidal action. atamanchemicals.comkairuiwater.com Upon contact with microorganisms, it rapidly inhibits their growth, which ultimately leads to cell death. atamanchemicals.comkairuiwater.com This inhibitory action is crucial for preventing the proliferation of bacteria, fungi, and algae in various environments. atamanchemicals.comnih.gov

The compound is particularly important in controlling biofouling, the process where microorganisms accumulate on surfaces, leading to the formation of biofilms. nih.gov Biofouling is a significant issue in industrial water systems, and isothiazolinones like this compound are extensively used to prevent it. nih.gov By inhibiting microbial growth, this compound prevents the initial stages of biofilm formation. psu.edu

Studies have shown that even after the biocide has dissipated, the inhibitory effects on microbial growth can persist. researchgate.net For instance, one study found that various isothiazolinones inhibited bacterial growth for more than seven days and fungal growth for up to 40 days, even after the compounds themselves had degraded. researchgate.net This indicates a lasting impact on microbial functions. researchgate.net The formation of biofilms can also be inhibited in a dose-dependent manner. nih.gov

Molecular and Cellular Mechanisms of Action in Microorganisms

Interactions with Microbial Proteins and Cellular Nucleophiles

The primary mechanism of biocidal action for this compound and other isothiazolinones involves their interaction with microbial proteins and other cellular nucleophiles. atamanchemicals.comresearchgate.net The core of this activity lies in the electrophilic nature of the sulfur atom within the isothiazolone ring. cir-safety.org This allows it to react with nucleophiles, particularly the thiol groups (containing sulfur) found in the amino acid cysteine, which is a component of many proteins. researchgate.netnih.gov

When this compound interacts with these thiol groups, it leads to the formation of mixed disulfides. atamanchemicals.com This reaction effectively breaks the bonds within the microbial proteins. kairuiwater.comatamankimya.com This disruption of protein structure is a critical step in the biocidal process. kairuiwater.com

While this compound primarily reacts with thiol nucleophiles, other isothiazolinones, like the chlorinated version CMIT, can also react with other nucleophiles such as amino groups found in lysine (B10760008) or histidine residues. nih.govacs.org However, for this compound, the reaction with thiols is the dominant interaction. acs.org This reactivity with cellular nucleophiles is the fundamental basis of its biocidal activity. atamanchemicals.com

The table below outlines the reactivity of this compound (MI) and its chlorinated counterpart, 5-chloro-2-methylisothiazol-3-one (MCI), with various model nucleophiles representing amino acid residues in proteins.

IsothiazolinoneNucleophileReactivity
This compound (MI) Sodium propanethiolate (thiol)Reacted
This compound (MI) Butylamine (amino)No significant reaction
This compound (MI) Imidazole (histidine)No significant reaction
This compound (MI) Sodium phenoxideNo significant reaction
5-chloro-2-methylisothiazol-3-one (MCI) Sodium propanethiolate (thiol)Reacted quantitatively
5-chloro-2-methylisothiazol-3-one (MCI) Butylamine (amino)Reacted quantitatively
5-chloro-2-methylisothiazol-3-one (MCI) Imidazole (histidine)Reacted significantly
5-chloro-2-methylisothiazol-3-one (MCI) Sodium phenoxideReacted significantly
Data derived from studies on the reactivity of 13C-labeled MCI and MI with model nucleophiles. acs.org

Disruption of Essential Microbial Cellular Functions

The interaction of this compound with microbial proteins leads to the disruption of numerous essential cellular functions. irobiocide.com By targeting and inactivating key enzymes, this biocide effectively halts vital metabolic pathways. researchgate.net The antimicrobial activity is attributed to its ability to inhibit life-sustaining enzymes, particularly those with thiol groups at their active sites. atamanchemicals.com

The biocidal process is often described as a two-step mechanism. atamanchemicals.comresearchgate.net The first step involves the rapid inhibition of growth, respiration (oxygen consumption), and metabolism within minutes of contact. atamanchemicals.comresearchgate.net This is followed by the second step, which causes irreversible cell damage over a period of hours, ultimately leading to a loss of viability. researchgate.net

Key metabolic pathways involving dehydrogenase enzymes are disrupted, leading to the inhibition of microbial respiration and growth. researchgate.net Furthermore, there is evidence that isothiazolinones can interfere with the mitochondrial production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. researchgate.net Some studies also suggest that certain isothiazolones may inhibit the initiation of DNA replication. nih.gov This multifaceted disruption of cellular machinery ensures the effective killing of the microorganism. irobiocide.com

Role of Oxidation Processes in Microbial Inhibition

Oxidation processes are integral to the biocidal mechanism of this compound. nih.gov Isothiazolinones are considered oxidizing agents, and their antimicrobial activity is partly due to their oxidizing effects on proteins, specifically the thiol groups of cysteine residues. nih.gov This oxidation of thiol groups leads to the dysfunction of both structural proteins in the cell wall and membrane, as well as critical enzymes involved in metabolism. nih.gov

The reaction of the isothiazolone with thiol groups can lead to the generation of free radicals, which are highly reactive molecules that can cause widespread damage within the cell. atamanchemicals.comresearchgate.net This oxidative stress contributes significantly to the irreversible cell damage and eventual death of the microbe. atamanchemicals.comresearchgate.net

Specific Reactions with Thiol-Containing Biomolecules in Microbial Systems

The primary mechanism of the biocidal action of this compound (MIT) and other isothiazolinones is centered on their chemical reactivity with vital cellular components, particularly biomolecules containing thiol (sulfhydryl) groups. researchgate.netnih.gov This targeted interaction disrupts essential physiological and metabolic pathways within microbial cells, leading to growth inhibition and ultimately, cell death. researchgate.net

The core of this mechanism lies in the electrophilic nature of the isothiazolinone ring. The electron-deficient sulfur atom within the N–S bond of the ring is susceptible to nucleophilic attack by the thiol groups (-SH) present in amino acids like cysteine, which are fundamental components of numerous proteins and enzymes. researchgate.netnih.gov This interaction initiates a cascade of events that compromise cellular integrity and function.

The initial reaction between this compound and a thiol-containing molecule (R-SH), such as the amino acid cysteine or the tripeptide glutathione (B108866) (GSH), results in the formation of a mixed disulfide. wikipedia.orgnih.gov This process effectively inactivates the biological function of the thiol-containing molecule. For instance, if the thiol group is part of an enzyme's active site, its modification will lead to the inhibition of that enzyme's catalytic activity. google.com

Further interactions with thiol molecules can lead to the opening of the isothiazolinone ring. This subsequent reaction yields a reduced, ring-opened derivative, identified as a mercaptoacrylamide. nih.gov This sequence of reactions demonstrates that the biocide molecule itself is transformed as it neutralizes multiple thiol-containing targets within the cell. The capacity for these reactions directly correlates with the antimicrobial efficacy of the isothiazolinone. nih.gov

Key thiol-containing biomolecules targeted by this compound in microbial systems include:

Glutathione (GSH): An abundant antioxidant and a critical component of the cell's defense against oxidative stress. The reaction of MIT with GSH leads to the formation of a glutathione-disulfide conjugate, depleting the intracellular pool of this protective molecule. nih.govwhiterose.ac.uk Studies have shown that the rate of reaction with GSH often parallels the antimicrobial potency of the isothiazolinone. nih.gov

Cysteine: An amino acid that is a crucial structural and functional component of many proteins and enzymes. The thiol group of cysteine residues is a primary target for isothiazolinones. nih.govnih.gov The modification of cysteine residues within enzyme active sites is a major cause of their inactivation. researchgate.net

The consequence of these reactions is the widespread disruption of cellular metabolism. Isothiazolinones are known to inhibit a range of essential enzymes, particularly dehydrogenases that play a central role in energy production and metabolic pathways. researchgate.netresearchgate.net One of the most significant targets is glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis. nih.gov The inhibition of GAPDH occurs through the covalent modification of a critical cysteine residue in its active site, which halts the glycolytic pathway and severely impairs the cell's ability to generate ATP. nih.govgoogle.com This rapid inhibition of critical metabolic functions is a hallmark of the biocidal action of isothiazolinones. researchgate.netresearchgate.net

The following tables provide an overview of the reactivity of isothiazolinones with thiol-containing molecules and the key enzymes affected.

Table 1: Reactivity and Interaction of Selected Isothiazolinones with Thiol-Containing Molecules

Isothiazolinone CompoundTarget Biomolecule(s)Reaction DetailsConsequence
This compound (MIT)Cysteine, Glutathione (GSH)Interacts oxidatively to form disulfides; appears to react when the glutamyl-nitrogen of GSH is charged. nih.govEnzyme inhibition, depletion of cellular antioxidants. researchgate.netnih.gov
5-Chloro-N-methylisothiazol-3-one (CMIT)Cysteine, Glutathione (GSH), Valine, HistidineReacts with both ionization states of GSH; can also react with non-thiol amino acids. nih.govresearchgate.netPotent enzyme inhibition and disruption of cellular functions. nih.gov
Benzisothiazol-3-one (BIT)Cysteine, Glutathione (GSH)Interacts oxidatively to form disulfides. nih.govInhibition of thiol-dependent enzymes. nih.gov

Table 2: Examples of Microbial Enzymes Inhibited by Isothiazolinones via Thiol Interaction

EnzymeMetabolic PathwayFunctionEffect of Inhibition
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)GlycolysisCatalyzes a key step in the conversion of glucose to pyruvate (B1213749) for energy production. nih.govRapid disruption of glycolysis and ATP synthesis. researchgate.net
Alcohol DehydrogenaseFermentation/MetabolismInterconverts alcohols and aldehydes or ketones.Insensitive to MIT and BIT alone, but CMIT shows high sensitivity when co-administered with dithiothreitol. nih.gov
Other DehydrogenasesVarious Metabolic PathwaysCatalyze oxidation-reduction reactions essential for respiration and metabolism. researchgate.netgoogle.comInhibition of growth, respiration, and energy generation. researchgate.netresearchgate.net
Glutathione ReductaseOxidative Stress ResponseReduces glutathione disulfide (GSSG) to the sulfhydryl form (GSH). researchgate.netDecreased levels of cellular glutathione, leading to increased oxidative stress. researchgate.net

Ecotoxicological Effects on Non-Target Organisms

This compound (MIT), often in combination with 5-chloro-2-methylisothiazol-3-one (CMIT), is recognized for its potential ecotoxicological effects due to its use as a broad-spectrum biocide. nih.gov Its application in industrial processes and consumer products can lead to its release into aquatic and soil environments, posing a threat to non-target organisms. researchgate.netindustrialchemicals.gov.au

The compound is characterized as moderately to highly toxic to freshwater, estuarine, and marine organisms. epa.gov Its toxicity is particularly pronounced in unicellular organisms, such as algae, which are primary producers in aquatic ecosystems. industrialchemicals.gov.au The mixture of CMIT and MIT demonstrates significant acute and chronic toxicity to aquatic life. santos.com Research indicates that isothiazolinone biocides can inhibit cellular growth and cause cell death by disrupting metabolic pathways and producing free radicals. nih.gov Prolonged exposure in organisms like zebrafish and rainbow trout has been shown to cause a range of adverse effects, including embryonic mortality, morphological abnormalities, and neurotoxicity. nih.gov

Table 1: Ecotoxicity of this compound (MIT) and its mixture with CMIT to Aquatic Organisms

Species Endpoint Value (mg/L) Reference
Freshwater Algae EC50 < 1 industrialchemicals.gov.au
Freshwater Fish LC50 Moderate to High Toxicity epa.gov
Estuarine/Marine Invertebrates LC50 Moderate to High Toxicity epa.gov
Pseudomonas putida MIC 3.907 - 15.625 researchgate.netnih.gov

EC50: The concentration of a substance that causes a 50% reduction in a measured effect (e.g., growth). LC50: The concentration of a substance that is lethal to 50% of a test population. MIC: Minimum Inhibitory Concentration.

Environmental exposure to this compound stems from its widespread use as a preservative and antimicrobial agent. regulations.gov Key industrial release scenarios include discharges from:

Pulp and paper mills epa.gov

Industrial cooling water systems industrialchemicals.gov.auepa.gov

Oil and gas extraction operations epa.govregulations.gov

Manufacturing of paints, adhesives, and cleaning products epa.govregulations.gov

These industrial uses can lead to the direct or indirect discharge of the chemical into aquatic environments. industrialchemicals.gov.au The use of household products containing MIT also contributes to its presence in municipal wastewater, which may eventually be released into surface waters after treatment. industrialchemicals.gov.au

The ecological consequences of such exposure are linked to the compound's toxicity. industrialchemicals.gov.au Given its high toxicity to primary producers like algae, its presence in aquatic ecosystems can disrupt the base of the food web. industrialchemicals.gov.au The potential for chronic toxicity in fish and invertebrates raises concerns about long-term impacts on aquatic populations and ecosystem health. santos.com

Emerging Research Areas and Future Academic Trajectories for 5 Methylisothiazol 3 Ol

Development of Next-Generation Biocides with Reduced Environmental Footprint

The demand for effective biocides with a more favorable environmental profile is a significant driver of current research. The focus is on designing new isothiazolinone derivatives that retain high antimicrobial efficacy while exhibiting reduced environmental persistence and toxicity.

A key strategy in the development of these next-generation biocides involves modifying the chemical structure of the isothiazolinone core. Research has shown that altering the length of the alkyl carbon chain on the nitrogen atom can significantly influence the compound's endocrine-disrupting toxicity nih.gov. By shortening the alkyl chain, it is possible to decrease these adverse effects while maintaining or even slightly enhancing antimicrobial activity nih.gov.

The following table summarizes the design strategies for next-generation isothiazolinone biocides:

Design StrategyImpact on PropertiesReference
Shortening the alkyl carbon chainReduces endocrine-disrupting toxicity, can maintain or slightly increase antimicrobial activity. nih.gov
Introduction of ether bonds in the alkyl chainSignificantly lowers endocrine-disrupting toxicity, may slightly decrease antimicrobial activity. nih.gov

Advanced Understanding of Environmental Transformations and Metabolites

A crucial area of ongoing research is to elucidate the environmental fate of 5-Methylisothiazol-3-ol and its derivatives. This includes understanding their stability, degradation pathways, and the identification of their metabolites in various environmental compartments.

Isothiazolinones are known to be susceptible to degradation under certain environmental conditions. Their stability is influenced by factors such as pH and temperature, with degradation rates increasing in alkaline solutions and at higher temperatures nih.govosti.gov. The presence of nucleophiles like thiols in the environment can also lead to the opening of the heterocyclic ring and subsequent degradation nih.gov.

Biodegradation is a significant pathway for the removal of isothiazolinones from aquatic environments and soil. Studies have shown that these compounds can be rapidly biodegraded, with half-lives of less than 24 hours in some aquatic systems researchgate.net. In soil, the degradation can also be rapid, with reported half-lives of less than 10 days for several isothiazolinones nih.gov. However, despite this rapid dissipation, inhibitory effects on soil microbial communities, particularly fungi, can persist, indicating potential "legacy effects" lu.se.

The degradation of this compound and related compounds leads to the formation of various metabolites. A principal degradation pathway involves the opening of the isothiazolinone ring, leading to the formation of N-methylmalonamic acid nih.govresearchgate.net. Further degradation can produce simpler organic acids such as malonic, acetic, and formic acids, which are ultimately mineralized to carbon dioxide nih.govresearchgate.net. Fungal biodegradation has also been shown to produce a range of organic acids, including tartaric, acetic, and 2-oxobutyric acids austinpublishinggroup.com. In plant systems, rapid uptake of isothiazolinones has been observed, with subsequent metabolism leading to the formation of various transformation products, including potential amino acid conjugates rsc.org.

The table below presents a summary of the environmental fate of isothiazolinones:

Environmental ProcessKey Factors and FindingsIdentified MetabolitesReferences
Abiotic Degradation Influenced by pH and temperature; degradation is faster in alkaline conditions and at higher temperatures. Susceptible to nucleophilic attack.- nih.govosti.gov
Biodegradation Rapid in aquatic environments and soil. Half-lives can be less than 24 hours in water and under 10 days in soil. Persistent inhibitory effects on soil fungi have been observed.N-methylmalonamic acid, malonic acid, acetic acid, formic acid, tartaric acid, 2-oxobutyric acid. nih.govresearchgate.netlu.seresearchgate.netaustinpublishinggroup.com
Photodegradation Isothiazolinones can be degraded by UV radiation.Various transformation products. nih.gov
Plant Uptake and Metabolism Rapid uptake by plants from hydroponic solutions has been demonstrated.Endogenous plant compounds, potential amino acid conjugates. rsc.org

Innovative Analytical Approaches for Real-time Environmental Monitoring

The development of sensitive and rapid analytical methods is essential for monitoring the presence of this compound and its degradation products in the environment. Current analytical techniques primarily rely on laboratory-based chromatographic methods.

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods for the determination of isothiazolinones in various matrices, including water, soil, and consumer products nih.govresearchgate.netmdpi.comeeer.org. These techniques offer high sensitivity and selectivity, allowing for the detection of these compounds at very low concentrations researchgate.netnih.gov. Sample preparation techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are often employed to concentrate the analytes and remove matrix interferences prior to analysis nih.gov.

While these methods are highly effective, they are not suitable for real-time, in-situ monitoring. The future of environmental monitoring lies in the development of innovative sensor technologies that can provide continuous, on-site data. Research in this area is exploring the use of various sensor platforms, including electrochemical sensors, optical sensors, and biosensors, for the real-time detection of waterborne contaminants mdpi.com. Although not yet widely applied specifically to this compound, the advancement of these technologies holds promise for the future of its environmental monitoring. The integration of such sensors with the Internet of Things (IoT) could enable remote monitoring and provide early warnings of contamination events .

The following table outlines the current and emerging analytical approaches for isothiazolinone monitoring:

Analytical ApproachDescriptionAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) A laboratory-based technique that separates, identifies, and quantifies components in a mixture.High sensitivity and selectivity, well-established methods.Requires sample collection and transport to a lab, not suitable for real-time monitoring.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) A highly sensitive and selective laboratory technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.Very low detection limits, high confidence in identification.Expensive instrumentation, requires skilled operators, not for real-time use.
Innovative Sensors (e.g., electrochemical, optical, biosensors) Devices designed for in-situ, continuous monitoring of specific chemical or biological agents.Real-time data, potential for remote monitoring and early warning systems.Still in development for specific isothiazolinone detection, potential for matrix interference.

Computational Chemistry and Modeling for Predicting Environmental Fate and Interactions

Computational chemistry and modeling are becoming increasingly valuable tools for predicting the environmental fate, transport, and potential ecotoxicological effects of chemicals like this compound. These in silico methods can provide insights that complement experimental studies and aid in the risk assessment process.

Fate and transport models are used to simulate the movement and transformation of chemicals in the environment nih.govresearchgate.net. These models consider various environmental compartments (air, water, soil, sediment) and the processes that govern the chemical's distribution and persistence, such as advection, dispersion, and degradation nih.govresearchgate.net. By inputting the physicochemical properties of this compound, these models can predict its likely environmental concentrations and identify areas of potential accumulation.

Quantitative Structure-Activity Relationship (QSAR) models are another important computational tool. QSARs establish a mathematical relationship between the chemical structure of a compound and its biological or environmental activity mdpi.com. For isothiazolinones, QSAR studies can be used to predict properties such as toxicity to aquatic organisms or biodegradability based on their molecular descriptors researchgate.net. This information is crucial for screening new biocide candidates and prioritizing them for further experimental testing.

Molecular modeling techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD), can provide a detailed understanding of the interactions of this compound at the molecular level nih.gov. These methods can be used to investigate its binding to biological targets, which is the basis of its biocidal activity, and its interactions with environmental components like soil organic matter and mineral surfaces. This can help to explain its environmental mobility and bioavailability.

The application of these computational approaches can significantly enhance our understanding of the environmental behavior of this compound and guide the development of safer and more sustainable biocides.

The table below summarizes the applications of computational chemistry and modeling for this compound:

Computational ApproachApplicationPredicted Outcomes
Environmental Fate and Transport Models Simulating the movement and transformation of the compound in the environment.Environmental concentrations, persistence, and distribution across different environmental compartments.
Quantitative Structure-Activity Relationship (QSAR) Predicting biological and environmental properties based on chemical structure.Toxicity to various organisms, biodegradability, and other ecotoxicological endpoints.
Molecular Modeling (DFT, MD) Investigating interactions at the molecular level.Binding mechanisms to biological targets, interactions with soil and sediment components, understanding degradation pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methylisothiazol-3-ol, and how can yield and purity be maximized?

  • Methodological Answer : Cyclization reactions involving acetoacetate derivatives and hydroxylamine sulfate (as seen in the synthesis of hymexazol analogs) are a foundational approach . To optimize yield, reaction parameters such as temperature (80–100°C), solvent polarity (e.g., toluene or ethanol), and stoichiometric ratios of reagents should be systematically varied. Purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) is recommended. Intermediate characterization using thin-layer chromatography (TLC) ensures reaction progress monitoring .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : Resolves methyl group protons (δ ~2.1–2.5 ppm) and hydroxyl/isothiazole ring protons (δ ~5.5–6.5 ppm). Integration ratios confirm substituent positions .
  • IR Spectroscopy : Identifies O–H stretching (3200–3600 cm⁻¹) and C=N/C–S vibrations (1600–1500 cm⁻¹) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves (tested to EN 374 standards), safety goggles, and lab coats. Respiratory protection (N95 masks) is required if ventilation is inadequate .
  • Waste Management : Use sealed containers to prevent environmental contamination. Avoid disposal via drains due to potential aquatic toxicity .
  • First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion .

Advanced Research Questions

Q. How can molecular docking studies predict the bioactivity of this compound derivatives against fungal targets?

  • Methodological Answer :

  • Target Selection : Use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6), critical in ergosterol biosynthesis .
  • Software : Tools like AutoDock Vina or Schrödinger Suite parameterize ligand-receptor interactions. Validate docking poses with molecular dynamics simulations (e.g., GROMACS) to assess binding stability .
  • Experimental Correlation : Compare docking scores (e.g., binding energy ≤ −7.0 kcal/mol) with in vitro antifungal assays (e.g., MIC values against Candida spp.) .

Q. How can contradictions in reported biological activities of this compound analogs be resolved?

  • Methodological Answer :

  • Data Harmonization : Standardize assay conditions (e.g., cell lines, incubation time, and solvent controls). For example, discrepancies in IC₅₀ values may arise from DMSO concentration variations .
  • Meta-Analysis : Use tools like RevMan to aggregate data across studies. Identify outliers via Grubbs’ test and validate hypotheses with dose-response curve replication .
  • Structural Confirmation : Re-synthesize disputed analogs and verify structures via X-ray crystallography (as in ) to rule out isomerism or impurities .

Q. What strategies enhance the pharmacological profile of this compound via scaffold modification?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the hydroxyl group with a methylsulfonyl group to improve metabolic stability. Monitor changes via LogP measurements (e.g., shake-flask method) .
  • Heterocyclic Fusion : Attach triazole or thiadiazole rings (via Cu-catalyzed azide-alkyne cycloaddition) to enhance target selectivity. Assess ADMET properties using QikProp .
  • Pro-drug Design : Esterify the hydroxyl group to increase bioavailability. Hydrolysis rates can be quantified in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.